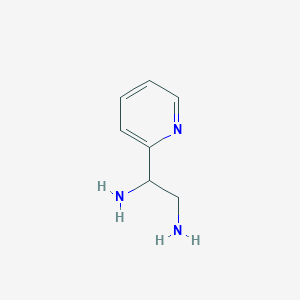
2-(1,2-Diaminoethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Diaminoethyl)pyridine, also known as 2-DEP, is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyridine and contains two amino groups. 2-DEP has gained attention in scientific research due to its potential use in pharmaceuticals and as a building block for other organic compounds.
Mechanism Of Action
The exact mechanism of action of 2-(1,2-Diaminoethyl)pyridine is not fully understood. However, studies have shown that it may inhibit the growth of cancer cells by interfering with DNA synthesis. It has also been found to inhibit the replication of certain viruses, such as the herpes simplex virus.
Biochemical and physiological effects:
Studies have shown that 2-(1,2-Diaminoethyl)pyridine can affect the levels of certain enzymes and proteins in cells. It has been found to increase the activity of enzymes involved in DNA synthesis and repair. It has also been shown to decrease the levels of certain proteins involved in cell growth and proliferation.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(1,2-Diaminoethyl)pyridine in lab experiments is its relatively low toxicity compared to other organic compounds. However, it can be difficult to work with due to its low solubility in water and other common solvents.
Future Directions
1. Further investigation into the mechanism of action of 2-(1,2-Diaminoethyl)pyridine and its potential use in the development of new drugs.
2. Exploration of its potential use as a building block for other organic compounds, such as dendrimers and polymers.
3. Investigation into the potential use of 2-(1,2-Diaminoethyl)pyridine in combination with other compounds for enhanced therapeutic effects.
4. Development of new synthesis methods for 2-(1,2-Diaminoethyl)pyridine to improve its solubility and ease of use in lab experiments.
Synthesis Methods
The synthesis of 2-(1,2-Diaminoethyl)pyridine involves the reaction of pyridine with ethylenediamine in the presence of a catalyst such as palladium. This reaction results in the formation of 2-(1,2-Diaminoethyl)pyridine as a white crystalline solid.
Scientific Research Applications
2-(1,2-Diaminoethyl)pyridine has been studied for its potential use in the development of new drugs. It has been found to have antitumor, antiviral, and antimicrobial properties. Researchers have also investigated its potential as a building block for other organic compounds, such as dendrimers and polymers.
properties
CAS RN |
115464-35-2 |
|---|---|
Product Name |
2-(1,2-Diaminoethyl)pyridine |
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C7H11N3/c8-5-6(9)7-3-1-2-4-10-7/h1-4,6H,5,8-9H2 |
InChI Key |
COSJCAMRRQYRRD-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(CN)N |
Canonical SMILES |
C1=CC=NC(=C1)C(CN)N |
synonyms |
1,2-Ethanediamine,1-(2-pyridinyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



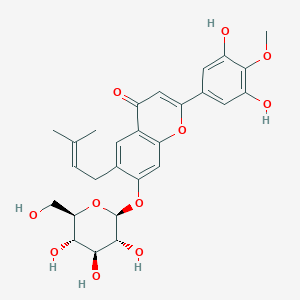
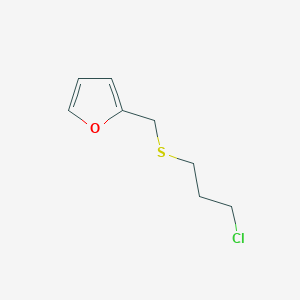
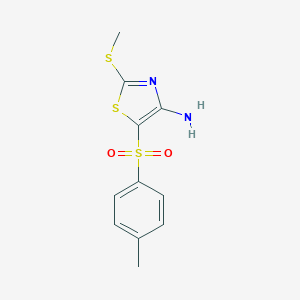

![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)

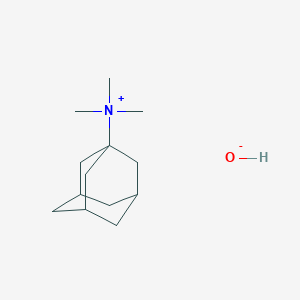
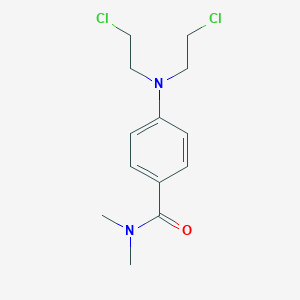
![[(1aR,2R,2aR,6aR)-6,6a-diformyl-2a-hydroxy-1a,4,4-trimethyl-1,2,3,5-tetrahydrocyclopropa[f]inden-2-yl] acetate](/img/structure/B39429.png)
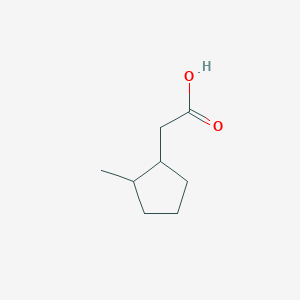

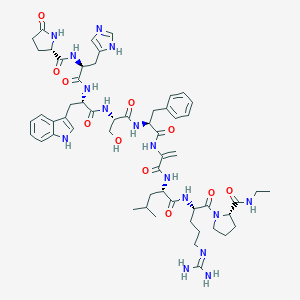

![3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline](/img/structure/B39436.png)